molecular formula C16H30O2Si B15351867 6-tert-Butyldimethylsilyloxy-4-(1-methylethenyl)-1-methyl-cyclohexane 1,2-Epoxide

6-tert-Butyldimethylsilyloxy-4-(1-methylethenyl)-1-methyl-cyclohexane 1,2-Epoxide

Cat. No.: B15351867
M. Wt: 282.49 g/mol
InChI Key: MWZZSSGBPRVMNZ-HGTKMLMNSA-N
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Description

6-tert-Butyldimethylsilyloxy-4-(1-methylethenyl)-1-methyl-cyclohexane 1,2-Epoxide is a synthetic organic compound with the molecular formula C16H30O2Si and a molecular weight of 282.49 g/mol. This compound is known for its utility in various chemical synthesis processes and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, often involving the use of tert-butyldimethylsilyl chloride (TBDMSCl) as a protecting group for alcohols

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.

Types of Reactions:

  • Oxidation: The epoxide ring can be oxidized to form diols.

  • Reduction: Reduction reactions can open the epoxide ring to form alcohols.

  • Substitution: The silyl ether group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and osmium tetroxide (OsO4).

  • Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of epoxides.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Diols from oxidation reactions.

  • Alcohols from reduction reactions.

  • Various substituted products from substitution reactions.

Scientific Research Applications

This compound is widely used in scientific research due to its versatility in organic synthesis. It serves as a protecting group for alcohols, a reagent in the synthesis of complex molecules, and a building block in the construction of natural products and pharmaceuticals. Its applications span across chemistry, biology, medicine, and industry.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its role as a protecting group and its participation in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction it is used in, such as epoxidation, reduction, or substitution reactions.

Comparison with Similar Compounds

  • tert-Butyldimethylsilyl ethers: These compounds share the tert-butyldimethylsilyl protecting group but differ in their core structures.

  • Epoxides: Other epoxides may have different substituents or functional groups.

Uniqueness: 6-tert-Butyldimethylsilyloxy-4-(1-methylethenyl)-1-methyl-cyclohexane 1,2-Epoxide is unique due to its specific combination of the tert-butyldimethylsilyl group and the epoxide ring, which allows for a wide range of chemical transformations and applications.

Properties

Molecular Formula

C16H30O2Si

Molecular Weight

282.49 g/mol

IUPAC Name

tert-butyl-dimethyl-[[(1R,2S,4R,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-yl]oxy]silane

InChI

InChI=1S/C16H30O2Si/c1-11(2)12-9-13-16(6,17-13)14(10-12)18-19(7,8)15(3,4)5/h12-14H,1,9-10H2,2-8H3/t12-,13-,14+,16-/m1/s1

InChI Key

MWZZSSGBPRVMNZ-HGTKMLMNSA-N

Isomeric SMILES

CC(=C)[C@@H]1C[C@@H]2[C@@](O2)([C@H](C1)O[Si](C)(C)C(C)(C)C)C

Canonical SMILES

CC(=C)C1CC2C(O2)(C(C1)O[Si](C)(C)C(C)(C)C)C

Origin of Product

United States

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